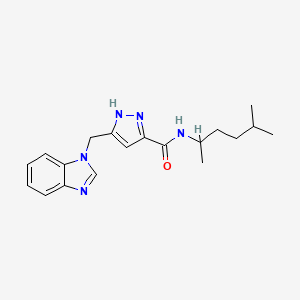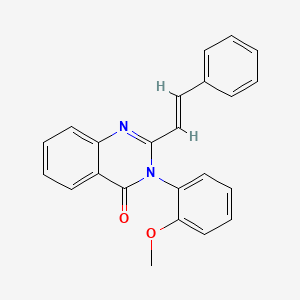![molecular formula C15H12ClN3O2 B5431533 N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)
N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide, commonly known as CNE, is a chemical compound that has been widely studied for its potential applications in scientific research. CNE is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are known to play important roles in cellular metabolism and energy production.
Mechanism of Action
The mechanism of action of CNE is primarily related to its ability to increase the levels of NAD+ in cells. NAD+ is a coenzyme that plays a critical role in cellular metabolism and energy production. By increasing NAD+ levels, CNE can activate a variety of cellular pathways that are important for maintaining cellular homeostasis and promoting cell survival.
Biochemical and Physiological Effects
CNE has been shown to have a variety of biochemical and physiological effects. In addition to its effects on NAD+ levels, CNE has been shown to increase the activity of sirtuins, a class of proteins that are involved in regulating cellular metabolism and aging. CNE has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is important for regulating energy metabolism and promoting cell survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CNE in lab experiments is its ability to modulate NAD+ levels in cells. This can be useful for studying a variety of cellular processes, including metabolism, aging, and cell survival. However, one limitation of using CNE is that it can be toxic at high concentrations, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on CNE. One area of interest is the development of more efficient synthesis methods for CNE. Another area of interest is the identification of novel targets for CNE in cellular pathways that are important for disease progression. Finally, there is interest in exploring the potential therapeutic applications of CNE in a variety of disease settings, including cancer, neurodegenerative diseases, and metabolic disorders.
Conclusion
In conclusion, CNE is a small molecule that has been widely studied for its potential applications in scientific research. CNE has been shown to modulate NAD+ levels in cells, activate cellular pathways that are important for maintaining cellular homeostasis and promoting cell survival, and have potential therapeutic applications in a variety of disease settings. Further research is needed to fully understand the potential of CNE in scientific research and therapeutic applications.
Synthesis Methods
The synthesis of CNE involves a two-step process. First, 2-chlorophenol is reacted with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 6-cyanonicotinic acid to produce CNE. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
CNE has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, CNE has been shown to inhibit the growth of cancer cells by activating the NAD+ salvage pathway. This pathway is important for maintaining cellular energy levels and is often dysregulated in cancer cells. In neurodegenerative diseases, CNE has been shown to protect against neuronal damage and improve cognitive function. In metabolic disorders, CNE has been shown to improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-6-cyanopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-13-3-1-2-4-14(13)21-8-7-18-15(20)11-5-6-12(9-17)19-10-11/h1-6,10H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRAVKMZUJXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CN=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5431451.png)
![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5431504.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)

![2-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5431563.png)

![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)